2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyrazine ring, and various functional groups such as phenoxy, methoxybenzyl, and acetamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it a significant target for anti-cancer therapies .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and survival .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell proliferation, survival, and migration . By inhibiting this pathway, the compound can reduce the growth and spread of cancer cells .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys . These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The result of the compound’s action is a decrease in the growth and spread of cancer cells . By inhibiting the c-Met kinase and disrupting the HGF/c-Met signaling pathway, the compound can effectively reduce tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect the compound’s metabolism and excretion, potentially altering its effectiveness . Additionally, the pH and temperature of the body can impact the stability and efficacy of the compound .
Preparation Methods
The synthesis of 2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the triazolopyrazine core. . The final step involves the acylation of the intermediate compound to form the acetamide derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
2-[8-(3,5-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolo ring structure but differ in the presence of a thiadiazine ring instead of a pyrazine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazolo ring fused with a pyridine ring and are known for their biological activities.
1,2,4-Triazolo[4,3-a]pyridines: These compounds have a similar triazolo ring structure but differ in the presence of a pyridine ring instead of a pyrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-10-16(2)12-19(11-15)32-22-21-26-28(23(30)27(21)9-8-24-22)14-20(29)25-13-17-4-6-18(31-3)7-5-17/h4-12H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGIGXVFSPOWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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